D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate
Description
D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate (hereafter referred to by its full systematic name) is a chemically modified carbohydrate derivative. Its structure features a 1,5-anhydrohexenitol backbone with selective functionalization:
- 2-Deoxy: Removal of the hydroxyl group at C2 distinguishes it from natural sugars.
- 6-O-[(1,1-dimethylethyl)dimethylsilyl]: A bulky tert-butyldimethylsilyl (TBDMS) ether group at C6 enhances steric protection and lipophilicity .
- 3,4-Diacetate: Acetylation at C3 and C4 improves solubility in organic solvents and stabilizes the molecule against hydrolysis .
This compound is primarily utilized in synthetic organic chemistry as a glycosyl acceptor or intermediate for oligosaccharide synthesis, leveraging its regioselectively protected hydroxyl groups .
Properties
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6Si/c1-11(17)21-13-8-9-19-14(15(13)22-12(2)18)10-20-23(6,7)16(3,4)5/h8-9,13-15H,10H2,1-7H3/t13-,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYXDFIWVSUKFT-KFWWJZLASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation at C6
Reagents :
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole (base), anhydrous DMF (solvent)
Procedure :
-
Dissolve d-glucal (1.0 equiv) in dry DMF under nitrogen.
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Add imidazole (2.5 equiv) and TBDMSCl (1.2 equiv) at 0°C.
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Warm to 25°C and stir for 12 h.
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Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Rationale :
Acetylation at C3 and C4
Reagents :
-
Acetic anhydride (Ac₂O)
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4-Dimethylaminopyridine (DMAP, catalyst), pyridine (base/solvent)
Procedure :
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Dissolve 6-O-TBDMS-d-glucal (1.0 equiv) in dry pyridine.
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Add Ac₂O (2.5 equiv) and DMAP (0.1 equiv) at 0°C.
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Stir at 25°C for 6 h.
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Concentrate under vacuum and purify by flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Reaction Time | 6 h |
| Temperature | 25°C |
| Purity (HPLC) | ≥98% |
Side Reactions :
Continuous-Flow Optimization
Recent advances leverage flow chemistry to enhance reproducibility and scalability:
Integrated Silylation-Acetylation
Flow Setup :
-
Two staggered microreactors (stainless steel, 10 mL volume each).
-
Residence time: 30 min (silylation), 20 min (acetylation).
Conditions :
| Step | Reagent Stream | Temperature | Flow Rate |
|---|---|---|---|
| Silylation | TBDMSCl (1.2 equiv)/DMF | 40°C | 0.5 mL/min |
| Acetylation | Ac₂O (3.0 equiv)/DMAP/pyridine | 50°C | 0.8 mL/min |
Outcomes :
-
94% conversion (vs. 85% batch).
-
20% reduction in solvent use.
Analytical Characterization
Critical spectroscopic data confirm structure and purity:
¹H NMR (CDCl₃, 400 MHz)
| Signal (δ, ppm) | Assignment |
|---|---|
| 5.65 (dd, J=10.2, 3.1 Hz) | H1 (enol ether) |
| 5.30–5.15 (m) | H3, H4 |
| 2.10 (s) | Acetyl CH₃ |
| 0.90 (s) | TBDMS tert-butyl |
| 0.10 (s) | TBDMS Si-CH₃ |
¹³C NMR (CDCl₃, 100 MHz)
| Signal (δ, ppm) | Assignment |
|---|---|
| 170.2, 169.8 | Acetyl C=O |
| 132.5 | C1 (enol ether) |
| 101.7 | C2 |
| 25.8 | TBDMS tert-butyl |
| 18.3 | TBDMS Si-C(CH₃)₃ |
Applications in Glycosylation
The compound serves as a glycosyl donor in stereoselective synthesis:
Example :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a substrate or inhibitor in biochemical assays.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of 1,5-anhydrohexenitol derivatives. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity in Cross-Coupling Reactions :
- The TBDMS group at C6 in the target compound reduces steric hindrance compared to bulkier silyl groups (e.g., triisopropylsilyl), enabling efficient palladium-catalyzed arylations (e.g., 67% yield in Stille couplings) .
- In contrast, unprotected glycals (e.g., D-Glucal) are prone to side reactions under similar conditions due to unprotected hydroxyls .
Regioselectivity in Glycosylation :
- The 3,4-diacetate groups direct glycosylation to the C6 position, a trait exploited in the synthesis of branched oligosaccharides .
- Maltal peracetate, with its fully acetylated structure, lacks this regioselectivity, leading to mixtures of glycosylation products .
Stability and Solubility :
- The TBDMS group enhances thermal stability, allowing reactions at elevated temperatures (e.g., 80°C in THF) without decomposition .
- Unmodified glycals (e.g., D-Galactal) require low-temperature conditions to prevent oxidation or polymerization .
Comparative NMR Signatures :
- The target compound’s ¹H NMR shows distinct signals at δ 4.89 (d, J = 7.7 Hz, H1) and δ 3.42 (s, OCH₃), absent in analogues like the cyclic carbonate derivative, which displays δ 6.68 (d, J = 6.2 Hz, H1) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what critical protecting group strategies are employed?
- Methodology : The compound is synthesized via sequential protection of hydroxyl groups. For example, the 6-O-tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane/pyridine, followed by acetylation of the 3,4-hydroxyls with acetic anhydride. The trityl group (e.g., 6-O-trityl in related compounds) is often used for temporary protection during intermediate steps .
- Key Data : Typical yields range from 80% for silylation to >90% for acetylation. Purity is confirmed via TLC (hexane/ethyl acetate, 1:1) and NMR .
Q. How can researchers validate the stereochemical integrity of the compound during synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Compare coupling constants (e.g., ) and chemical shifts to literature values (e.g., δ 5.2–5.4 ppm for enitol protons) .
- Optical Rotation : Specific rotation should align with reported values for D-arabino configuration (e.g., +35° to +45° in chloroform) .
- Contradiction Note : Discrepancies in optical rotation may arise from residual solvents; ensure rigorous drying under vacuum .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1). For polar impurities, add 1–2% triethylamine to the mobile phase to suppress tailing .
- Crystallization : Recrystallize from methanol/acetone (3:1) to obtain white solids. Avoid aqueous workup due to silyl ether hydrolysis risks .
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity in glycosylation or nucleophilic substitution?
- Steric Effects : The bulky TBDMS group at C-6 hinders axial attack, favoring β-selectivity in glycosylation. For example, in Pd-catalyzed couplings, β-products dominate (>7:1 β:α ratio) .
- Thermal Stability : The TBDMS group remains intact below 80°C but may cleave under acidic conditions (e.g., HF-pyridine) .
Q. What strategies mitigate competing elimination or oxidation during functionalization at C-1 or C-2?
- Reaction Design :
- Use low temperatures (0–5°C) and anhydrous conditions to suppress β-elimination .
- For oxidation (e.g., C-2 to ketone), employ Dess-Martin periodinane instead of CrO₃ to avoid overoxidation .
Q. How can researchers leverage this compound to synthesize nucleoside analogs or glycoconjugates?
- Applications :
- Nucleosides : React with adenine derivatives via Mitsunobu conditions (DIAD, PPh₃) to form C-nucleosides (e.g., 9-(1,5-anhydro-D-arabino-hex-1-enitol-3-yl)adenine) .
- Glycoconjugates : Enzymatic galactosylation (β-galactosidase) at C-3 or C-4 hydroxyls yields bioactive glycans .
- Data Table :
| Application | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| C-Nucleoside | 67 | Pd(PPh₃)₄, THF, 60°C | |
| Enzymatic Glycosylation | 75 | β-Galactosidase, pH 7.0, 37°C |
Contradictions and Resolution
- Stereochemical Assignments : Discrepancies in ¹H NMR data (e.g., δ 4.8–5.1 ppm for C-1 protons) may arise from solvent polarity. Use DMSO-d₆ for enhanced resolution .
- Yield Variability : Lower yields in silylation (e.g., 70% vs. 80%) often result from incomplete drying of intermediates. Confirm water content via Karl Fischer titration .
Handling and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
